molecular formula C17H18BrNO2 B5715184 N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B5715184
M. Wt: 348.2 g/mol
InChI Key: BHXAPWOIXKIRBS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Br-MPA' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

Br-MPA has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Br-MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, Br-MPA has been used as a scaffold for the development of novel drugs with improved efficacy and selectivity. In neuroscience, Br-MPA has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of Br-MPA involves the inhibition of various enzymes and signaling pathways. Br-MPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Br-MPA can induce the expression of genes that are involved in cell cycle arrest and apoptosis. Br-MPA has also been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, Br-MPA can disrupt signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
Br-MPA has been shown to have a range of biochemical and physiological effects. In cancer cells, Br-MPA can induce apoptosis and inhibit cell proliferation. In addition, Br-MPA can inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In neurons, Br-MPA has been shown to enhance synaptic plasticity and improve cognitive function. Br-MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Br-MPA has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established mechanism of action. However, Br-MPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when designing experiments with Br-MPA to ensure that the appropriate concentrations are used and that any potential toxic effects are minimized.

Future Directions

There are several future directions for research on Br-MPA. One area of interest is the development of novel derivatives of Br-MPA with improved efficacy and selectivity. Another area of interest is the investigation of the potential therapeutic applications of Br-MPA in the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-MPA and its effects on various signaling pathways and enzymes. Overall, Br-MPA is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Br-MPA involves the reaction between 3,5-dimethylphenol and 4-bromo-3-methylbenzoyl chloride, followed by the reaction with sodium acetate in acetic anhydride. The resulting product is then refluxed with 2-(3,5-dimethylphenoxy)acetic acid in the presence of triethylamine to obtain Br-MPA. This method has been optimized to provide high yields of pure Br-MPA, making it an ideal starting material for scientific research.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-14-4-5-16(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXAPWOIXKIRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

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